C.I. Acid yellow 49

Übersicht

Beschreibung

C.I. Acid Yellow 49 is a brilliant yellow dye . It is used for dyeing goods such as wool, silk, polyamide fiber, and wool blended fabric. It has good levelness and can also be used for leather color .

Synthesis Analysis

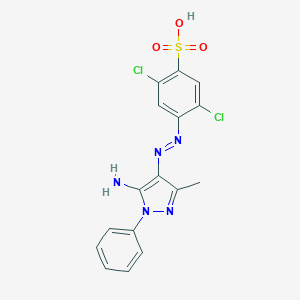

The synthesis of Acid Yellow 49 involves the coupling of 4-Amino-2,5-dichlorobenzenesulfonic acid diazo and 3-Methyl-1-phenyl-1H-pyrazol-5-amine . A study has shown that the dyeing of proteinous fabrics using Acid Yellow 49 dye under microwave radiation can improve the dyeing process .Molecular Structure Analysis

The molecular formula of C.I. Acid Yellow 49 is C16H13Cl2N5O3S . It contains a total of 40 atoms; 13 Hydrogen atoms, 16 Carbon atoms, 5 Nitrogen atoms, 3 Oxygen atoms, 1 Sulfur atom, and 2 Chlorine atoms . The molecule contains a total of 42 bonds; 29 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 5 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 amidine derivative, 2 hydrazones, 1 hydroxyl group, and 1 sulfonic .Physical And Chemical Properties Analysis

C.I. Acid Yellow 49 is a yellow powder . It has a molecular weight of 448.26 . Its physical properties include good tinting strength, low moisture content, and low insolubility . It also has a density of 1.62 at 20℃ .Wissenschaftliche Forschungsanwendungen

Dyeing in Textile Industry

C.I. Acid Yellow 49, also known as C.I. 47005, is an azo dye with a bright yellow color . It is widely used in the textile industry for dyeing fabrics . The dye is applied from weakly acidic dyebaths , which allows for high fiber retention of the dye and makes application practically possible .

Food Industry

In the food industry, C.I. Acid Yellow 49 is used as a colorant . Its bright yellow color is appealing and can enhance the appearance of various food products .

Microscopic Stains in Biology and Medicine

The dye has been used in scientific research as microscopic stains in biology and medicine . It is particularly useful for staining living cells . The use of reactive fluorescent probes with living cells allows for the detection of properties of biological systems .

Study of Biochemical Effects

C.I. Acid Yellow 49 has been used to study various biochemical effects . For example, it has been used to study the effects of oxidative stress on cells .

Study of Physiological Effects

In addition to biochemical effects, the dye has also been used to study physiological effects . It has been used to study the effects of various drugs on cells .

Environmental Research

C.I. Acid Yellow 49 has been used in environmental research to study the effects of environmental contaminants on cells . This includes studying the effects of heavy metals and organic pollutants .

Safety and Hazards

Zukünftige Richtungen

The use of C.I. Acid Yellow 49 in dyeing processes is being studied for improvements. For instance, a study has shown that the use of microwave radiation can improve the dyeing of proteinous fabrics with Acid Yellow 49 . This suggests that there is potential for further optimization and innovation in the use of this dye in various applications.

Wirkmechanismus

Target of Action

C.I. Acid Yellow 49 is an acidic yellow dye . Its primary target is bentonite, a type of clay consisting mostly of montmorillonite . Bentonite has a strong affinity for many types of molecules, making it an excellent adsorbent .

Mode of Action

The interaction between C.I. Acid Yellow 49 and bentonite is primarily through adsorption . Adsorption is a process where atoms, ions, or molecules from a substance (it could be gas, liquid, or dissolved solid) adhere to a surface of the adsorbent. In this case, the dye molecules adhere to the surface of the bentonite .

Biochemical Pathways

The biochemical pathways involved in the action of C.I. Acid Yellow 49 are primarily related to adsorption. The dye molecules interact with the bentonite surface, leading to a reduction in the concentration of the dye in the solution .

Result of Action

The primary result of the action of C.I. Acid Yellow 49 is the coloration of materials. When the dye is adsorbed onto bentonite, it imparts a yellow color . This property is utilized in various industries for coloring purposes .

Action Environment

The action of C.I. Acid Yellow 49 can be influenced by various environmental factors. For instance, the pH of the solution can affect the degree of ionization of the dye, which can in turn influence its adsorption onto bentonite . Additionally, temperature may also play a role, as it can influence the kinetics of the adsorption process .

Eigenschaften

IUPAC Name |

4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O3S/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26/h2-8H,19H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVBDWZOQBMLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065289 | |

| Record name | C.I. Acid Yellow 49 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Acid yellow 49 | |

CAS RN |

12239-15-5 | |

| Record name | 4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12239-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acid Yellow 49 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012239155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 49 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

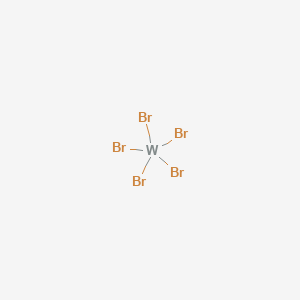

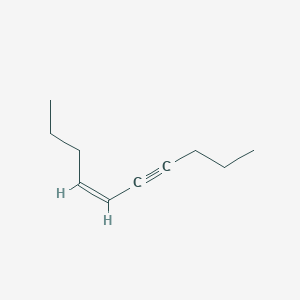

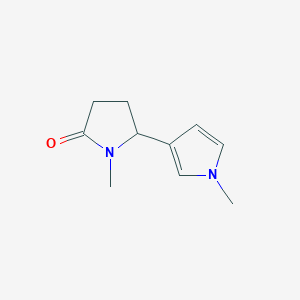

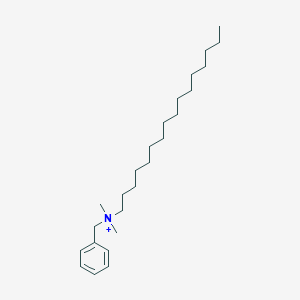

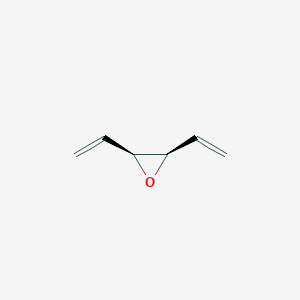

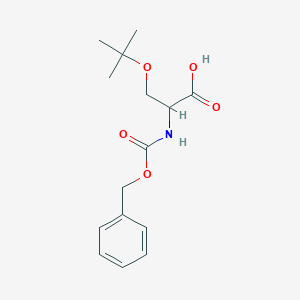

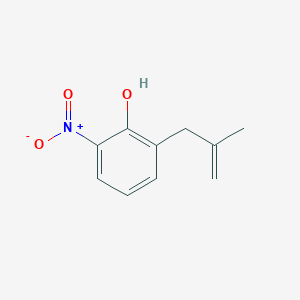

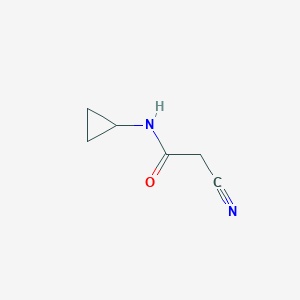

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the concentration of C.I. Acid Yellow 49 in the dyebath affect its sorption onto nylon fabric?

A: The research paper "A Dimensionless Model for the Equilibrium Sorption of Mixtures of Acid Dyes by Polyamides from Finite Dyebaths" [] investigates the sorption behavior of C.I. Acid Yellow 49, alongside C.I. Acid Blue 25, on nylon 66 fabric. A key finding is that the dimensionless sorption parameters of both dyes exhibit a linear dependence on their initial concentrations in the dyebath []. This means that increasing the initial concentration of C.I. Acid Yellow 49 in the dyebath will lead to a proportionally higher amount of the dye being adsorbed onto the nylon fabric, at least within the concentration ranges studied.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)